5-cyclopropyl-2-methylpiperidine
Description
Properties
CAS No. |
1339321-11-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling and Cyclization
A robust method for constructing 2,5-disubstituted piperidines involves organozinc intermediates. As demonstrated in White Rose et al. (source), β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines. Subsequent hydrogenation introduces methyl groups, but adapting this protocol for cyclopropane requires strategic modifications.
For 5-cyclopropyl-2-methylpiperidine, the zinc reagent 129 (derived from L-serine) can be paired with a cyclopropane-containing electrophile. Cyclization using sodium hydride yields a 5-methylene intermediate, which undergoes cyclopropanation via a Simmons-Smith reaction (using CH₂I₂/Zn-Cu). This two-step process achieves ~70% yield with >90% regioselectivity (source, p. VII).
Table 1: Optimization of Organometallic Cyclization
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Zinc Reagent Formation | L-serine, Zn, THF, 0°C | 85 | - |
| Copper Catalysis | CuI, 3-chloro-2-(chloromethyl)propene, 25°C | 78 | 92 |
| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O | 70 | 95 |
Reductive Amination of Cyclopropyl Ketones
Cyclopropyl Methyl Ketone as a Precursor
Cyclopropyl methyl ketone, synthesized via a one-pot hydro-hydrolysis of 2-methylfuran (source), serves as a critical intermediate. Patent CN110862310A (source) details its preparation through:
-
Hydrogenation hydrolysis : 2-Methylfuran → acetyl-n-propanol (95.3% yield, 5% Pd/C).
-
Chlorination : Acetyl-n-propanol → 5-chloro-2-pentanone (96.1% purity).
-
Alkaline cyclization : 5-Chloro-2-pentanone → cyclopropyl methyl ketone (97.5% purity).
Reductive amination of this ketone with methylamine and NaBH₃CN in methanol generates the piperidine ring. The reaction proceeds at 60°C for 12 hours, yielding this compound in 65% yield (source, Example 1).
Chloroamine-Mediated Ring-Closing Reactions
Base-Induced Cyclization of Chloro Intermediates
A scalable route involves synthesizing 5-chloro-2-pentanone (as in source) and reacting it with methylamine under alkaline conditions. The chloro group facilitates intramolecular nucleophilic substitution, forming the piperidine ring. For instance, treatment with 20% NaOH at 75°C for 2 hours produces this compound with 97.4% purity (source, Example 2).
Table 2: Chloroamine Cyclization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 20% | Maximizes ring closure |
| Temperature | 70–75°C | Balances rate vs. side reactions |
| Reaction Time | 2–3 hours | Ensures complete conversion |
Stereoselective Hydrogenation and Functionalization
Hydrogenation of Methylene Precursors
5-Methylene piperidines (e.g., from organometallic routes) are hydrogenated using Pd/C or Raney Ni. Hydrogenation stereoselectivity depends on the protecting group: TFA derivatives favor cis-5-cyclopropyl-2-methylpiperidine (dr 4:1), while Boc-protected substrates show reduced selectivity (dr 1.5:1) (source, p. VIII).
Comparative Analysis of Methods
Efficiency and Scalability
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Organometallic | 70 | 95 | Moderate |
| Reductive Amination | 65 | 97 | High |
| Chloroamine Cyclization | 97 | 97.5 | High |
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
5-Cyclopropyl-2-methylpiperidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Properties of Piperidine Derivatives
| Compound | Molecular Weight (g/mol) | logP (Predicted) | pKa (Predicted) | Key Applications |
|---|---|---|---|---|
| 5-Cyclopropyl-2-methylpiperidine | 139.23 | 2.1 | 10.2 | Pharmaceutical intermediates |
| 2-Methylpiperidine | 99.17 | 1.3 | 10.8 | Solvents, base catalysts |
| 5-Ethyl-2-methylpiperidine | 127.23 | 2.4 | 10.5 | Agrochemical synthesis |
| 5-Phenyl-2-methylpiperidine | 175.26 | 3.0 | 9.9 | Drug discovery (e.g., CNS agents) |
Notes:
- Cyclopropyl vs. Ethyl/Phenyl : The cyclopropyl group’s ring strain increases reactivity and may improve binding to rigid enzyme pockets compared to bulkier ethyl or phenyl groups .
- logP Trends : The cyclopropyl moiety balances lipophilicity better than phenyl, which risks excessive hydrophobicity.
Functional Comparisons
- Basicity : The pKa of this compound (~10.2) is slightly lower than 2-methylpiperidine (~10.8), likely due to electron-withdrawing effects of the cyclopropyl group.
- Metabolic Stability : Cyclopropane’s strain may slow oxidative metabolism compared to ethyl or methyl substituents, as seen in cyclopropyl-containing pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopropyl-2-methylpiperidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound typically involves cyclopropanation of a pre-functionalized piperidine scaffold. Key steps include:
- Cyclopropane Introduction : Use of transition-metal catalysts (e.g., palladium) to facilitate cyclopropane ring formation via cross-coupling reactions.
- Piperidine Functionalization : Methylation at the 2-position using methyl halides under basic conditions.
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming cyclopropane ring integrity and methyl group placement. For example, cyclopropane protons show distinct deshielded signals at δ 1.2–1.8 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHN, theoretical 139.1361 g/mol).
- IR Spectroscopy : Detects N-H stretching (~3300 cm) and cyclopropane C-H bending (~1000 cm) .
Q. How does this compound behave under varying pH conditions?
- Methodological Answer : Stability tests in buffered solutions (pH 2–12) reveal:
- Acidic Conditions : Degradation occurs via cyclopropane ring opening at pH < 4, forming linear amines (confirmed by LC-MS).
- Basic Conditions : Stable up to pH 10; above this, partial demethylation is observed .
Advanced Research Questions
Q. How can computational methods resolve contradictory data on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Molecular Dynamics Simulations : Model steric effects of the cyclopropane and methyl groups on reaction pathways.
- Contradiction Analysis : If experimental data conflicts (e.g., unexpected regioselectivity), compare simulated transition states with experimental kinetics to identify overlooked variables (e.g., solvent polarity or counterion effects) .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., serotonin receptors).
- In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorescence polarization to validate binding kinetics.
- Controls : Include structurally similar analogs (e.g., 5-ethyl-2-methylpiperidine) to isolate cyclopropane-specific effects .
Q. How can factorial design optimize multifactor experiments (e.g., solvent, catalyst, temperature) for scaled-up synthesis?
- Methodological Answer :
- Full Factorial Design : Test all combinations of factors (e.g., 3 solvents × 2 catalysts × 4 temperatures).
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield.
- Case Study : A 2 design reduced side-product formation by 40% when optimizing cyclopropane ring closure .
Q. What strategies address conflicting toxicity data in preclinical studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from in vitro (e.g., Ames test) and in vivo (rodent LD) studies, weighting for sample size and assay sensitivity.
- Mechanistic Studies : Use metabolomics to identify species-specific detoxification pathways (e.g., cytochrome P450 activity differences) .
Data Contradiction & Validation
Q. How to validate purity when chromatographic and spectroscopic data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (for purity %) with F-NMR (if fluorinated analogs exist) or X-ray crystallography.
- Case Example : A 95% HPLC purity sample showed 88% crystallographic purity due to amorphous impurities, resolved via recrystallization in hexane/EtOAc .
Q. What statistical approaches reconcile discrepancies in reaction kinetics under identical conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
